molecular formula C9H6BrClO3 B13997185 4-Bromo-2-(chlorocarbonyl)phenyl acetate CAS No. 5485-91-6

4-Bromo-2-(chlorocarbonyl)phenyl acetate

Cat. No.: B13997185
CAS No.: 5485-91-6
M. Wt: 277.50 g/mol
InChI Key: BLQMBTLEIYAALK-UHFFFAOYSA-N
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Description

4-Bromo-2-(chlorocarbonyl)phenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a chlorocarbonyl group, and an acetate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chlorocarbonyl)phenyl acetate typically involves the bromination of 2-(chlorocarbonyl)phenyl acetate. This can be achieved through electrophilic aromatic substitution using bromine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chlorocarbonyl)phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The chlorocarbonyl group can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl acetates with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the chlorocarbonyl group.

    Oxidation Reactions: Products include carboxylic acids formed from the oxidation of the acetate group.

Scientific Research Applications

4-Bromo-2-(chlorocarbonyl)phenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of brominated aromatic compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chlorocarbonyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atom and chlorocarbonyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(chlorocarbonyl)phenyl acetate: Contains a bromine atom, a chlorocarbonyl group, and an acetate group.

    4-Chloro-2-(chlorocarbonyl)phenyl acetate: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-2-(methoxycarbonyl)phenyl acetate: Similar structure but with a methoxycarbonyl group instead of chlorocarbonyl.

Uniqueness

This compound is unique due to the presence of both bromine and chlorocarbonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-bromo-2-carbonochloridoylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3/c1-5(12)14-8-3-2-6(10)4-7(8)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQMBTLEIYAALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546477
Record name 4-Bromo-2-(chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-91-6
Record name 2-(Acetyloxy)-5-bromobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5485-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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